Fast blue RR salt-tetrafluoroborate
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Overview
Description
Fast blue RR salt-tetrafluoroborate: is a chemical compound with the molecular formula C15H14N3O3.BF4 and a molecular weight of 371.09 g/mol . It is commonly used in various scientific applications, particularly in histological staining and diagnostic assays . The compound is known for its ability to bind to reaction products of enzymes like alkaline phosphatase, making it useful in detecting enzyme activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fast blue RR salt-tetrafluoroborate can be synthesized through diazotization of 4-amino-2,5-dimethoxybenzanilide followed by coupling with tetrafluoroboric acid . The reaction typically involves the following steps:
Diazotization: The 4-amino-2,5-dimethoxybenzanilide is treated with nitrous acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with tetrafluoroboric acid to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Fast blue RR salt-tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also be reduced, although this is less common.
Substitution: The diazonium group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as phenols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce a variety of azo compounds .
Scientific Research Applications
Fast blue RR salt-tetrafluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of fast blue RR salt-tetrafluoroborate involves its ability to bind to the reaction products of enzymes like alkaline phosphatase. When the enzyme catalyzes a reaction, the product forms an insoluble compound with this compound, resulting in a visible color change . This property makes it useful in detecting and quantifying enzyme activity in various biological samples .
Comparison with Similar Compounds
- Fast blue BB salt hemi (zinc chloride) salt
- Fast red RC salt
- Fast blue B salt
- Fast dark blue R salt
- Fast red violet LB salt
- Fast black K salt hemi (zinc chloride) salt
- Fast garnet GBC sulfate salt
Comparison: Fast blue RR salt-tetrafluoroborate is unique in its specific binding properties and its ability to form insoluble compounds with enzyme reaction products. Compared to similar compounds, it offers higher sensitivity and specificity in detecting enzyme activity . Additionally, its stability and ease of use make it a preferred choice in various scientific applications .
Properties
Molecular Formula |
C15H14BF4N3O3 |
---|---|
Molecular Weight |
371.10 g/mol |
IUPAC Name |
4-benzamido-2,5-dimethoxybenzenediazonium;tetrafluoroborate |
InChI |
InChI=1S/C15H13N3O3.BF4/c1-20-13-9-12(18-16)14(21-2)8-11(13)17-15(19)10-6-4-3-5-7-10;2-1(3,4)5/h3-9H,1-2H3;/q;-1/p+1 |
InChI Key |
IYFMZNJEKGTJEB-UHFFFAOYSA-O |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N |
Origin of Product |
United States |
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